2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile
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Overview
Description
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of an aminoethyl group attached to a sulfanyl-methyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon in the benzonitrile derivative, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylbenzonitrile, 2-aminoethanethiol
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4H,5-6,8,11H2 |
InChI Key |
ZGCYQMZFTBIZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N |
Origin of Product |
United States |
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